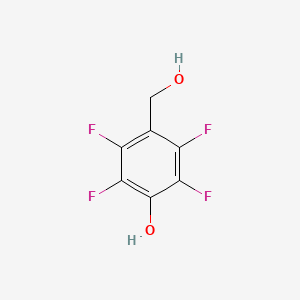

2,3,5,6-Tetrafluoro-4-(hydroxymethyl)phenol

Description

Structure

3D Structure

Properties

CAS No. |

61596-38-1 |

|---|---|

Molecular Formula |

C7H4F4O2 |

Molecular Weight |

196.10 g/mol |

IUPAC Name |

2,3,5,6-tetrafluoro-4-(hydroxymethyl)phenol |

InChI |

InChI=1S/C7H4F4O2/c8-3-2(1-12)4(9)6(11)7(13)5(3)10/h12-13H,1H2 |

InChI Key |

OERWOOHCPAZTKC-UHFFFAOYSA-N |

Canonical SMILES |

C(C1=C(C(=C(C(=C1F)F)O)F)F)O |

Origin of Product |

United States |

Preparation Methods

Reaction Pathway

The hydrolysis of diazonium salts derived from 2,3,5,6-tetrafluoro-4-aminophenol is a widely cited method. The process involves:

- Nitration and Reduction : Starting with 2,3,5,6-tetrafluoro-4-nitrophenol, catalytic hydrogenation (5% Pd/C, 40–50°C, 5–10 bar H₂) yields the amine intermediate.

- Diazotization : Treatment with NaNO₂ in H₂SO₄ at 0–5°C generates the diazonium salt.

- Hydrolysis : The diazonium salt is refluxed in a CuSO₄/H₂O/toluene system (90–110°C), followed by alkaline extraction and acidification to isolate the product.

Performance Metrics

Limitations

- Requires stringent temperature control during diazotization to avoid byproducts.

- CuSO₄ catalysts necessitate post-reaction filtration, complicating purification.

Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Benzene Derivatives

Reaction Pathway

This method leverages the electron-withdrawing effect of fluorine to facilitate hydroxymethyl group introduction:

Performance Metrics

Limitations

- Low regioselectivity in bromination necessitates column chromatography.

- Scalability hindered by the high cost of PBr₃.

Reductive Amination Followed by Oxidative Demethylation

Performance Metrics

Limitations

- BBr₃ is moisture-sensitive and requires cryogenic conditions.

- Low overall yield due to side reactions during demethylation.

Comparative Analysis of Methods

Mechanistic Insights and Optimization Strategies

Diazotization-Hydrolysis

SNAr Route

Reductive Amination

- Catalyst Screening : NiCl₂/NaBH₄ systems achieve 68% yield by minimizing over-reduction.

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetrafluoro-4-(hydroxymethyl)phenol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form different fluorinated phenol derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include various fluorinated phenol derivatives, aldehydes, and carboxylic acids, depending on the type of reaction and the reagents used.

Scientific Research Applications

2,3,5,6-Tetrafluoro-4-(hydroxymethyl)phenol has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of complex fluorinated organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetrafluoro-4-(hydroxymethyl)phenol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and ability to form stable complexes with various biomolecules. The hydroxymethyl group allows for further functionalization, making it a versatile compound in chemical and biological studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared with five key analogs (Table 1), focusing on substituents, applications, and reactivity:

Table 1: Comparative Overview of Fluorinated Phenolic Compounds

Reactivity and Stability

- Target Compound: The diol structure allows hydrogenolysis to produce 4-methyl-2,3,5,6-tetrafluorobenzyl alcohol (99% yield) . Fluorine atoms enhance thermal stability and resistance to oxidation.

- Trifluoromethyl Analog : The -CF3 group increases electrophilicity, enabling rapid nucleophilic aromatic substitution (e.g., thiolation to synthesize benzenethiols) .

- Pentafluorophenyl Analog : Used as an ionization efficiency reference due to consistent gas-phase stability and predictable fragmentation patterns .

Key Research Findings

Hydrogen Bonding: Fluorine atoms in the target compound reduce hydrogen-bonding capacity compared to non-fluorinated diols, impacting solubility in polar solvents .

Electron-Withdrawing Effects: Substituents like -CF3 or -C6F5 significantly lower the pKa of phenolic -OH groups, enhancing reactivity in acid-catalyzed reactions .

Biological Activity: Phenoxyphenol derivatives (e.g., diTFPP) exhibit apoptosis-inducing properties via ROS-mediated pathways, unlike the agriculturally focused target compound .

Biological Activity

2,3,5,6-Tetrafluoro-4-(hydroxymethyl)phenol is a fluorinated organic compound characterized by its unique electronic properties due to the presence of multiple fluorine atoms. This compound has garnered attention for its potential biological activities and applications in drug development. Understanding its biological activity is crucial for evaluating its safety and efficacy in various applications.

Chemical Structure and Properties

The molecular formula of this compound is CHFO. The structure includes a phenolic core with four fluorine atoms substituted at the 2, 3, 5, and 6 positions and a hydroxymethyl group at the para position (4). This configuration enhances its reactivity and potential interactions within biological systems.

Biological Activity

Research into the biological activity of this compound indicates several key areas of interest:

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity. Its structural similarity to other phenolic compounds known for their antibacterial properties warrants further investigation into its effectiveness against various pathogens.

- Cellular Interactions : Interaction studies have shown that this compound can influence cellular behavior. For instance, it may affect cell membrane integrity and signal transduction pathways due to its phenolic nature.

- Toxicity Assessments : Toxicological evaluations indicate that while the compound has potential therapeutic applications, it also poses risks such as irritation to eyes and skin upon exposure. The compound's safety profile needs thorough investigation to establish safe usage levels in clinical settings .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds can provide insights into the unique biological activity of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2,3-Difluoro-4-hydroxymethylphenol | Two fluorine atoms | Less fluorinated; potentially different reactivity |

| 2-Fluoro-4-hydroxymethylphenol | One fluorine atom | Simpler structure; different electronic properties |

| 2,3,5-Trifluorophenol | Three fluorine atoms | Lacks hydroxymethyl group; different biological activity |

This table highlights how the presence of multiple fluorine substitutions and the hydroxymethyl group in this compound may enhance its reactivity compared to less substituted analogs.

Case Studies and Research Findings

Recent studies have explored the synthesis and application of derivatives of this compound:

- Synthesis of Derivatives : Researchers have synthesized various derivatives to enhance biological activity. For example, modifications at the hydroxymethyl group have been investigated for improved solubility and bioavailability in pharmacological applications .

- Antimicrobial Activity Testing : A study assessed the antimicrobial efficacy of synthesized derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited significant antibacterial activity compared to standard antibiotics .

- Phototoxicity Studies : Investigations into the phototoxicity of related compounds have shown that structural modifications can lead to enhanced cellular uptake and targeted delivery in photodynamic therapy applications. This suggests potential for developing light-activated therapeutic agents based on the structure of this compound .

Q & A

What are the optimal synthetic routes for 2,3,5,6-tetrafluoro-4-(hydroxymethyl)phenol, and how can purity be validated?

Basic Research Question

The compound is synthesized via nucleophilic substitution (SN2) reactions, as demonstrated in halogenated phenol derivatives. A validated approach involves reacting a fluorinated phenol precursor (e.g., 2,3,5,6-tetrafluoro-4-iodophenol) with chloroethyl vinyl ether (CEVE) under basic conditions, followed by purification via column chromatography . Purity validation requires high-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) and nuclear magnetic resonance (NMR) to confirm structural integrity. Mass spectrometry (MS) further ensures molecular weight consistency .

How does fluorination at the 2,3,5,6-positions influence the compound’s reactivity in radical-mediated reactions?

Advanced Research Question

Fluorine substitution significantly enhances reactivity due to its strong electron-withdrawing effects, which polarize the aromatic ring and stabilize transition states. For example, fluorinated phenyl radicals exhibit accelerated hydrogen atom abstraction rates compared to non-fluorinated analogs, as shown in gas-phase studies using Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry. This reactivity is critical in designing radical scavengers or polymerization initiators .

What methodologies are used to quantify this compound in biological matrices?

Basic Research Question

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution is preferred for sensitive quantification in serum or cellular lysates. Calibration standards, such as deuterated analogs (e.g., 2,4,6-trimethylphenol-d11), improve accuracy by correcting for matrix effects. Extraction protocols typically involve solid-phase extraction (SPE) with C18 cartridges and methanol elution .

How does this compound modulate apoptotic pathways in cancer cells?

Advanced Research Question

In hepatocellular carcinoma (HCC) cells, fluorophenol derivatives like diTFPP (a structural analog) induce apoptosis by synergizing with ceramide analogs to activate reactive oxygen species (ROS)-dependent autophagy. Mechanistic studies involve ROS detection via fluorescent probes (e.g., DCFH-DA), autophagy markers (LC3-II/LC3-I ratio), and caspase-3/7 activity assays. Dose-response experiments (e.g., 10–100 µM) and RNA interference (e.g., ATG5 knockdown) validate pathway specificity .

What are the key physicochemical properties of this compound relevant to drug delivery?

Basic Research Question

The compound’s logP (octanol-water partition coefficient) is estimated at ~1.5 due to fluorine’s hydrophobicity and the hydroxymethyl group’s polarity. Its solubility in aqueous buffers (pH 7.4) is limited (<1 mg/mL), necessitating dimethyl sulfoxide (DMSO) or ethanol as co-solvents. Stability studies under varying pH (3–9) and temperature (4–37°C) reveal degradation above 40°C, requiring storage at −20°C in inert atmospheres .

How does the hydroxymethyl substituent affect the compound’s photoelectron emission properties?

Advanced Research Question

Comparative photoelectron spectroscopy shows that fluorinated phenols with hydroxymethyl groups exhibit lower electron yields than iodine-substituted analogs (e.g., I-MPh) due to reduced cross-sectional photoabsorption. However, fluorine’s electronegativity enhances charge localization, which can be modeled using atomic cross-section summation. Discrepancies between experimental and theoretical yields (e.g., ~63% higher emission in I-MPh) highlight Auger electron contributions in halogenated derivatives .

What strategies mitigate oxidative degradation during long-term storage of fluorinated phenols?

Advanced Research Question

Degradation is minimized by storing the compound under argon or nitrogen at −20°C in amber vials to prevent light-induced radical formation. Antioxidants (e.g., butylated hydroxytoluene, BHT) at 0.1% w/v and lyophilization (for solid forms) further enhance stability. Accelerated aging studies (40°C/75% RH for 6 months) with HPLC monitoring are recommended for shelf-life estimation .

How can computational modeling predict the compound’s interaction with enzymatic targets?

Advanced Research Question

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize the compound’s geometry and electrostatic potential surfaces. Molecular docking (AutoDock Vina) against targets like cytochrome P450 enzymes predicts binding affinities (ΔG values). Comparative studies with non-fluorinated analogs quantify fluorine’s impact on van der Waals interactions and hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.